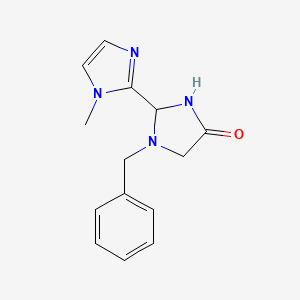
1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, it may inhibit the activity of tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth of blood vessels that supply nutrients to tumors, which can help to slow or stop the growth of cancer cells. Additionally, it may have anti-inflammatory effects and may be useful in the treatment of other diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its efficacy. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea. One area of focus could be on optimizing its efficacy as a chemotherapeutic agent, particularly in combination with other drugs. Additionally, further studies are needed to determine its safety and efficacy in humans, which could pave the way for clinical trials. Finally, research could also focus on the development of new analogs of this compound with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea involves the reaction of cyclopropyl isocyanate with 4-ethylsulfanylbutan-2-amine. The reaction is typically carried out in a solvent such as dichloromethane or ether, and the product is obtained through crystallization or distillation. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea has been studied for its potential applications in medicinal chemistry, particularly as a potential therapeutic agent for the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
properties
IUPAC Name |
1-cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-3-14-7-6-8(2)11-10(13)12-9-4-5-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDNZWCXCZTXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)NC(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)



![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)


